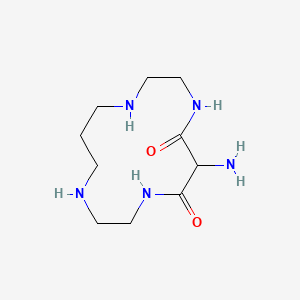![molecular formula C13H25NO3 B12553406 N-[(2-Ethylhexanoyl)oxy]-N-(propan-2-yl)acetamide CAS No. 143784-47-8](/img/structure/B12553406.png)
N-[(2-Ethylhexanoyl)oxy]-N-(propan-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-Ethylhexanoyl)oxy]-N-(propan-2-yl)acetamide is a chemical compound known for its unique structure and properties. It is often studied for its potential applications in various fields, including chemistry, biology, medicine, and industry. The compound’s structure includes an acetamide group, which is linked to an ethylhexanoyl group and an isopropyl group, making it a subject of interest for researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Ethylhexanoyl)oxy]-N-(propan-2-yl)acetamide typically involves the reaction of 2-ethylhexanoic acid with isopropylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Reacting 2-ethylhexanoic acid with isopropylamine: This step forms an intermediate compound.
Adding acetic anhydride: This reagent helps in the acetylation process, leading to the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process involves:
Large-scale mixing of reactants: Ensuring uniformity and consistency in the reaction.
Controlled temperature and pressure: To maintain the stability of the compound and maximize yield.
Purification steps: Including filtration and crystallization to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
N-[(2-Ethylhexanoyl)oxy]-N-(propan-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler amides or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Including lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or alcohols for substitution reactions.
Major Products Formed
Oxidation: Can lead to the formation of carboxylic acids or ketones.
Reduction: Produces simpler amides or alcohols.
Substitution: Results in the formation of new amide derivatives.
Aplicaciones Científicas De Investigación
N-[(2-Ethylhexanoyl)oxy]-N-(propan-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[(2-Ethylhexanoyl)oxy]-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can:
Bind to enzymes: Modulating their activity and affecting biochemical pathways.
Interact with cellular receptors: Influencing signal transduction and cellular responses.
Alter membrane properties: Affecting the permeability and function of cell membranes.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-Ethylhexanoyl)acetamide: Lacks the isopropyl group, leading to different chemical properties.
N-(propan-2-yl)acetamide: Does not have the ethylhexanoyl group, affecting its reactivity and applications.
Uniqueness
N-[(2-Ethylhexanoyl)oxy]-N-(propan-2-yl)acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
143784-47-8 |
|---|---|
Fórmula molecular |
C13H25NO3 |
Peso molecular |
243.34 g/mol |
Nombre IUPAC |
[acetyl(propan-2-yl)amino] 2-ethylhexanoate |
InChI |
InChI=1S/C13H25NO3/c1-6-8-9-12(7-2)13(16)17-14(10(3)4)11(5)15/h10,12H,6-9H2,1-5H3 |
Clave InChI |
HZNKGSFJJPXCHN-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)C(=O)ON(C(C)C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


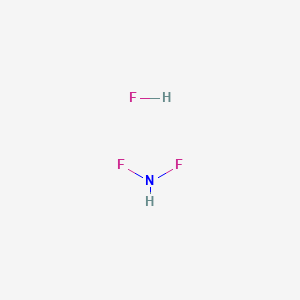
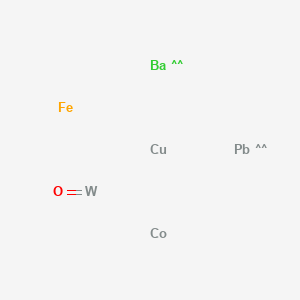
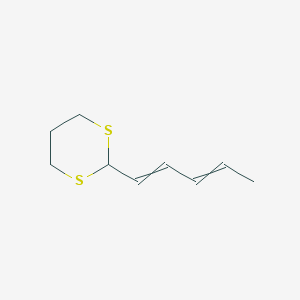

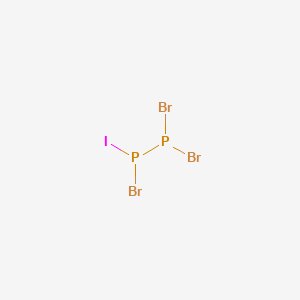
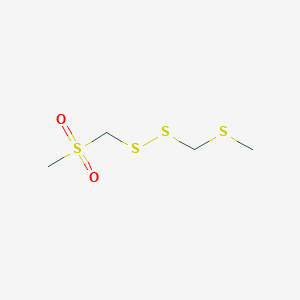
![4-[(Trichloromethyl)sulfanyl]benzonitrile](/img/structure/B12553364.png)
![4-[(E)-(4-Propoxyphenyl)diazenyl]benzoic acid](/img/structure/B12553370.png)
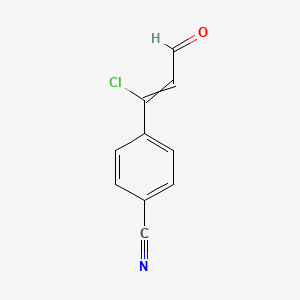

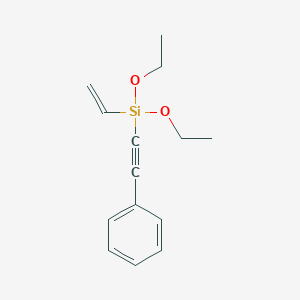
![Benzoic acid, 2-[(2,3-dimethylphenyl)amino]-, 2-(acetyloxy)ethyl ester](/img/structure/B12553392.png)

